2,2,2-trifluoro-N-{7-hydroxy-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-yl}acetamide
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Overview
Description
2,2,2-trifluoro-N-{7-hydroxy-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-yl}acetamide is a synthetic organic compound with the molecular formula C12H10F3NO4 It is characterized by the presence of a trifluoroacetamide group attached to a hydroxy-indeno-dioxolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-{7-hydroxy-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-yl}acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable indeno-dioxolyl precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-{7-hydroxy-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The trifluoroacetamide group can be reduced to form the corresponding amine.
Substitution: The trifluoroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trifluoroacetamide derivatives.
Scientific Research Applications
2,2,2-trifluoro-N-{7-hydroxy-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-{7-hydroxy-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetamide group can interact with enzymes and receptors, modulating their activity. The hydroxy-indeno-dioxolyl moiety can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-N-methylacetamide: Similar trifluoroacetamide group but lacks the indeno-dioxolyl moiety.
2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide: Contains a hydroxyphenyl group instead of the indeno-dioxolyl moiety.
2,2,2-trifluoro-N-(3,4-dihydroxyphenyl)acetamide: Contains a dihydroxyphenyl group instead of the indeno-dioxolyl moiety.
Uniqueness
2,2,2-trifluoro-N-{7-hydroxy-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-yl}acetamide is unique due to the presence of both the trifluoroacetamide group and the hydroxy-indeno-dioxolyl moiety. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(7-hydroxy-6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO4/c13-12(14,15)11(18)16-7-3-8(17)6-2-10-9(1-5(6)7)19-4-20-10/h1-2,7-8,17H,3-4H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKSCGPPHLZLMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC3=C(C=C2C1O)OCO3)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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